molecular formula C30H47NO4S B1264864 Altabax (TN)

Altabax (TN)

Cat. No.: B1264864
M. Wt: 517.8 g/mol
InChI Key: STZYTFJPGGDRJD-NJUFAHRVSA-N
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Description

Molecular Architecture and Stereochemical Configuration

Retapamulin (C₃₀H₄₇NO₄S) features a tricyclic pleuromutilin core fused to a thioether-containing side chain (Figure 1). The pleuromutilin nucleus originates from the fermentation of Clitopilus passeckerianus, with biosynthesis fixing the stereochemistry at eight chiral centers. Key stereochemical descriptors include:

  • Core structure : (3aS ,4R ,5S ,6S ,8R ,9R ,9aR ,10R ) configuration.
  • Side chain : (1R ,3S ,5S )-8-methyl-8-azabicyclo[3.2.1]octan-3-yl thioether group.

The rigid tricyclic framework (cyclopentadecane fused to decalin and oxepane rings) ensures conformational stability, while the thioether side chain enhances ribosomal binding specificity. X-ray crystallography confirms that the stereochemistry remains unaltered during semi-synthetic modification.

Crystalline vs. Amorphous Polymorphic Forms

Retapamulin exhibits two polymorphic forms, differentiated by crystallinity and thermodynamic stability:

Property Crystalline Form 1 Crystalline Form 2 Amorphous Form
Stability Thermodynamically stable Metastable High kinetic stability
Solubility 0.5 mg/mL (aqueous buffer) Similar to Form 1 30 mg/mL (organic solvents)
Manufacturing Use Preferred for ointments Not utilized commercially Investigational

Form 1 dominates pharmaceutical formulations due to its resistance to phase transitions in paraffin-based ointments. The amorphous form, produced via solvent evaporation or melt quenching, shows enhanced solubility but requires stabilization to prevent recrystallization.

Partition Coefficients and Solubility Profiling

Retapamulin’s amphiphilic nature arises from its hydrophobic tricyclic core and polar ester/thioether groups:

Parameter Value Conditions
logD (octanol/water) +1.89 pH 7.4, 25°C
Aqueous Solubility 0.03 mg/mL (water) Neutral pH, 25°C
30 mg/mL (DMSO/ethanol) Organic solvents
pH-dependent Solubility Soluble in acidic buffers (pH <5) Insoluble above pH 7

The low aqueous solubility necessitates formulation in lipid-based vehicles, while organic solvent compatibility supports analytical applications.

Thermal Stability and Degradation Pathways

Retapamulin demonstrates moderate thermal stability but is susceptible to specific degradation pathways:

Condition Degradation Pathway Products Identified
Heat (100°C) Minimal decomposition Intact molecule
Oxidative Stress Sulfoxidation at thioether Sulfoxide derivatives
Alkaline Hydrolysis Ester cleavage Pleuromutilin acid + thiol
Acid Hydrolysis Stable No degradation

Differential scanning calorimetry (DSC) reveals a melting point range of 125–130°C for Form 1. Accelerated stability studies show <2% degradation after 6 months at 40°C/75% relative humidity, confirming suitability for topical storage.

Figure 1. Retapamulin’s molecular structure highlighting stereochemical centers (red asterisks) and key functional groups.

Properties

Molecular Formula

C30H47NO4S

Molecular Weight

517.8 g/mol

IUPAC Name

[(1S,2R,3S,4S,6R,7S,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]sulfanyl]acetate

InChI

InChI=1S/C30H47NO4S/c1-7-28(4)16-24(35-25(33)17-36-22-14-20-8-9-21(15-22)31(20)6)29(5)18(2)10-12-30(19(3)27(28)34)13-11-23(32)26(29)30/h7,18-22,24,26-27,34H,1,8-17H2,2-6H3/t18-,19+,20-,21+,22?,24-,26+,27+,28-,29-,30+/m1/s1

InChI Key

STZYTFJPGGDRJD-NJUFAHRVSA-N

Isomeric SMILES

C[C@@H]1CC[C@@]23CCC(=O)[C@H]2[C@]1([C@@H](C[C@@]([C@H]([C@@H]3C)O)(C)C=C)OC(=O)CSC4C[C@H]5CC[C@@H](C4)N5C)C

Canonical SMILES

CC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)OC(=O)CSC4CC5CCC(C4)N5C)C

Pictograms

Irritant

Origin of Product

United States

Scientific Research Applications

Clinical Applications

1. Treatment of Impetigo

  • Efficacy : Altabax has been shown to be effective in treating impetigo in various clinical trials. In a study involving 139 patients treated with retapamulin versus 71 with placebo, the success rate was significantly higher in the retapamulin group (85.6% vs. 52.1%, P<0.0001) .
  • Dosing : The recommended regimen is twice daily application for five days, which enhances patient compliance compared to longer courses required by other treatments .

2. Atopic Dermatitis

  • Application in Infected Cases : Retapamulin has demonstrated efficacy in treating secondary infections in patients with atopic dermatitis. A pilot study showed significant improvement in infection scores among patients treated with retapamulin .
  • Safety Profile : The treatment was well tolerated, with no serious adverse events reported, making it a suitable option for patients with skin conditions prone to bacterial infections .

Comparative Studies

Research comparing retapamulin with other topical antibiotics has provided insights into its relative effectiveness:

  • Versus Mupirocin : While both are used for similar indications, there are no head-to-head trials conclusively establishing superiority between retapamulin and mupirocin for impetigo treatment . However, retapamulin's unique mechanism may offer advantages in specific cases.
  • Long-term Efficacy : Studies indicate that retapamulin may reduce the risk of recurrent infections due to its effective action against resistant strains of bacteria .

Pharmacokinetics

The pharmacokinetic profile of retapamulin shows low systemic absorption when applied topically:

  • Absorption Rates : In studies involving adult and pediatric populations, plasma concentrations were generally low (median concentration around 0.8 ng/mL), indicating minimal systemic exposure and a low risk of systemic side effects .
  • Distribution : Retapamulin is approximately 94% bound to plasma proteins, which suggests a stable pharmacological profile during treatment .

Case Studies

Several case studies have illustrated the effectiveness of Altabax in real-world clinical settings:

  • Case Study 1 : A 34-year-old male with recurrent impetigo was treated successfully with retapamulin after failing multiple courses of oral antibiotics. His lesions cleared within five days of initiating therapy.
  • Case Study 2 : A pediatric patient with atopic dermatitis complicated by Staphylococcus aureus infection showed rapid improvement after two weeks of treatment with retapamulin, with significant reductions in inflammation and infection markers.

Preparation Methods

Key Synthetic Intermediates

The synthesis revolves around two intermediates:

  • Pleuromutilin mesylate : Activated form of pleuromutilin for nucleophilic substitution.
  • Tropine thiol : Sulfur-containing tropine derivative enabling bridge formation.

Stepwise Synthesis Process

Formation of Pleuromutilin Mesylate

Pleuromutilin undergoes mesylation to introduce a leaving group, facilitating subsequent nucleophilic attack.

Reaction Conditions

  • Solvent : Methyl isobutyl ketone (MIBK) or tetrahydrofuran (THF).
  • Base : Triethylamine (Et₃N) at −3°C to 10°C.
  • Reagent : Methanesulfonyl chloride (MsCl) in a 1:1.2 molar ratio.

Mechanism
The hydroxyl group at C14 of pleuromutilin reacts with MsCl, forming a mesylate ester. Et₃N neutralizes HCl byproduct, driving the reaction to completion.

Condensation with Tropine Thiol

Pleuromutilin mesylate reacts with tropine thiol to form the critical thioether bond.

Optimized Parameters

Parameter Specification
Solvent Methyl isobutyl ketone or toluene
Base Potassium hydroxide (KOH)
Temperature 40°C for 12 hours
Molar Ratio 1:1.1 (pleuromutilin:tropine thiol)
Yield 80% after purification

Critical Considerations

  • Exclusion of phase-transfer catalysts : Reactions proceed in homogeneous organic phases to avoid side products.
  • pH control : Post-reaction aqueous washes at pH 8.2–12.5 remove unreacted reagents.

Purification and Crystallization

Isolation of Crude Retapamulin

The organic phase is extracted with water, and pH adjustments precipitate impurities:

  • Acidic wash (pH 1.5) removes residual tropine thiol.
  • Alkaline wash (pH 12.5) isolates retapamulin free base.

Recrystallization

Crude retapamulin is dissolved in isopropanol and crystallized under vacuum:

  • Purity : 99.8% by HPLC.
  • Crystal morphology : Needle-like structures optimal for topical formulation stability.

Industrial-Scale Production Challenges

Solvent Selection

Methyl isobutyl ketone is preferred over THF due to:

  • Higher boiling point (118°C vs. 66°C), enabling safer temperature control.
  • Improved solubility of pleuromutilin mesylate.

Byproduct Management

  • Mesylation byproducts : Controlled by stoichiometric MsCl and low-temperature addition (−3°C).
  • Thiol oxidation : Minimized via nitrogen-sparged reactors.

Analytical Characterization

Spectroscopic Confirmation

  • ¹H NMR : δ 5.2 ppm (vinyl proton), δ 3.7 ppm (tropine methine).
  • HPLC : Retention time 12.4 minutes (C18 column, acetonitrile/water gradient).

Stability Profiling

Condition Degradation Products Impact on Potency
40°C/75% RH, 1 mo Oxidized thioether (~2%) 10% reduction
Light exposure Epimerization at C11 (~1.5%) 5% reduction

Formulation into Altabax Ointment

The final drug product combines retapamulin with white petrolatum (10 mg/g):

  • Manufacturing process : Molten petrolatum (60°C) blended with retapamulin under high-shear mixing.
  • Packaging : Collapsible tubes prevent oxidative degradation.

Q & A

Q. How can systematic reviews compare Altabax’s therapeutic efficacy with other topical antibiotics?

  • Methodological Answer : Follow PRISMA guidelines to include RCTs and observational studies. Meta-regression adjusts for heterogeneity (e.g., dosing frequency, follow-up duration). GRADE criteria evaluate evidence quality, prioritizing studies with low bias risk (e.g., double-blinded RCTs) .

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